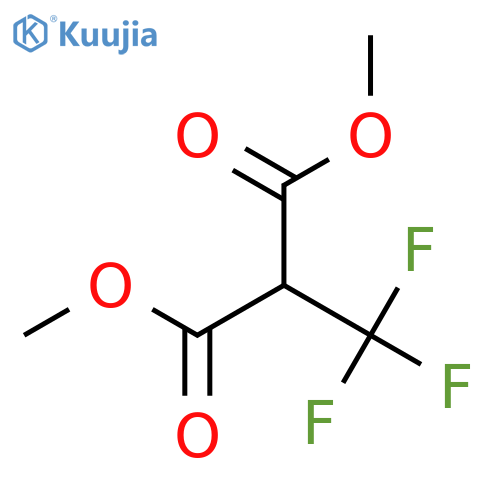Cas no 5838-00-6 (Dimethyl(trifluoromethyl)malonate)

5838-00-6 structure
商品名:Dimethyl(trifluoromethyl)malonate
Dimethyl(trifluoromethyl)malonate 化学的及び物理的性質
名前と識別子
-
- Dimethyl(trifluoromethyl)malonate
- dimethyl 2-(trifluoromethyl)propanedioate
- dimethyl 2-trifluoromethylmalonate
- dimethyl trifluoromethylmalonate
- Dimethyl-trifluormethyl-malonat
- Trifluormethyl-malonsaeure-dimethylester
- Trifluoromethylmalonsaeure-dimethylester
- dimethyl (trifluoromethyl)malonate
- SB13842
- BRN 1872705
- 5838-00-6
- 2-(Trifluoromethyl)malonic acid dimethyl ester
- CS-0056395
- DIMETHYL 2-(TRIFLUOROMETHYL)MALONATE
- Malonic acid, (trifluoromethyl)-, dimethyl ester
- AMY37077
- DTXSID20207094
- (Trifluoromethyl)malonic acid dimethyl ester
- FT-0646354
- Dimethyl (trifluoromethyl)propanedioate
- AKOS017547801
- 2-Trifluoromethyl-malonic acid dimethyl ester
- 1,3-DIMETHYL 2-(TRIFLUOROMETHYL)PROPANEDIOATE
- SCHEMBL1241162
- Propanedioic acid, (trifluoromethyl)-, dimethyl ester
-
- インチ: InChI=1S/C6H7F3O4/c1-12-4(10)3(5(11)13-2)6(7,8)9/h3H,1-2H3
- InChIKey: ICCFDUWNCARZAE-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C(C(F)(F)F)C(OC)=O
計算された属性
- せいみつぶんしりょう: 200.03000
- どういたいしつりょう: 200.03
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 52.6A^2
じっけんとくせい
- 密度みつど: 1.322
- ふってん: 172.7°Cat760mmHg
- フラッシュポイント: 57.2°C
- 屈折率: 1.365
- PSA: 52.60000
- LogP: 0.51090
Dimethyl(trifluoromethyl)malonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127035-1g |
2-(Trifluoromethyl)malonic acid dimethyl ester |
5838-00-6 | 98% | 1g |
¥12761.00 | 2024-05-07 | |
| Chemenu | CM539946-1g |
2-(Trifluoromethyl)malonic acid dimethyl ester |
5838-00-6 | 95%+ | 1g |
$1963 | 2023-02-02 |
Dimethyl(trifluoromethyl)malonate 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
5838-00-6 (Dimethyl(trifluoromethyl)malonate) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5838-00-6)Dimethyl(trifluoromethyl)malonate

清らかである:99%
はかる:1g
価格 ($):1587